molecular formula C8H15O2Tl B1612962 Thallium(I) 2-ethylhexanoate CAS No. 210578-56-6

Thallium(I) 2-ethylhexanoate

Cat. No. B1612962
M. Wt: 347.59 g/mol
InChI Key: CFZPRDHRMZJQFC-UHFFFAOYSA-M
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Description



  • Thallium(I) 2-ethylhexanoate is a chemical compound with the formula C₈H₁₅O₂Tl .

  • It is a superconductor grade compound containing 56-59% Tl .

  • The fresh surface of the metal has a bluish-white luster .

  • Thallium compounds are extremely toxic and have been historically used as poisons.





  • Synthesis Analysis



    • Thallium(I) 2-ethylhexanoate can be synthesized by reacting 2-ethylhexanoic acid with thallium .





  • Molecular Structure Analysis



    • The compound consists of an ethylhexanoate ligand coordinated to a thallium ion .





  • Chemical Reactions Analysis



    • Thallium(I) 2-ethylhexanoate can undergo oxidation to form thallium(III) oxides .

    • It reacts with halogens and other elements upon heating.





  • Physical And Chemical Properties Analysis



    • Melting point : Not available.

    • Boiling point : Not available.

    • Density : 11.85 g/cm³.

    • Solubility in water : Insoluble.

    • Health hazards : Fatal if swallowed or inhaled; may cause organ damage.




  • Scientific Research Applications

    Analytical Chemistry Applications

    Thallium(I) compounds have been extensively utilized in analytical chemistry for the determination and preconcentration of thallium ions in environmental samples. For instance, a novel nanostructured ion-imprinted polymer (IIP) was synthesized for the determination of trace amounts of thallium(I), showcasing a sensitive response to Tl(I) within a wide concentration range, thus providing a potential method for monitoring thallium in water samples (Fayazi et al., 2016). Similarly, the use of thallium(I) ethoxide has shown promise in promoting Suzuki cross couplings in synthetic organic chemistry, indicating its versatility as a reagent (Frank et al., 2000).

    Environmental Science Applications

    In the field of environmental science, research has focused on the removal of trace thallium from water, underscoring the element's toxicity and the necessity for effective removal strategies. Studies have demonstrated that nanosized manganese dioxide can significantly enhance the removal efficiency of trace thallium(I) from surface waters, providing a potential strategy for water treatment plants (Huangfu et al., 2017).

    Materials Science Applications

    Thallium(I) 2-ethylhexanoate serves as a precursor in materials science for the synthesis of various metal alkanoates with medium-size carbon chain lengths. These compounds find applications as metal-organic precursors in the creation of advanced materials, demonstrating their importance in the development of new materials with specific properties (Mishra et al., 2007).

    Safety And Hazards



    • Thallium compounds are highly toxic and should be handled with extreme care.

    • Thallium sulfate was once used as rat poison.

    • Proper protective measures are essential when working with this compound.




  • Future Directions



    • Research on phytoremediation using plants like Solanum nigrum and Callitriche cophocarpa for Tl removal.

    • Exploration of macrocyclic compounds for wastewater treatment.




    Remember that Thallium(I) 2-ethylhexanoate is a hazardous substance, and safety precautions are crucial. If you have any further questions, feel free to ask! 😊


    properties

    IUPAC Name

    2-ethylhexanoate;thallium(1+)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H16O2.Tl/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CFZPRDHRMZJQFC-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCC(CC)C(=O)[O-].[Tl+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H15O2Tl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10626831
    Record name Thallium(1+) 2-ethylhexanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10626831
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    347.59 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Thallium(I) 2-ethylhexanoate

    CAS RN

    210578-56-6
    Record name Thallium(1+) 2-ethylhexanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10626831
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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